molecular formula C5H9F3Si B1353066 Trifluorovinyltrimethylsilane CAS No. 1427-33-4

Trifluorovinyltrimethylsilane

Cat. No. B1353066
CAS RN: 1427-33-4
M. Wt: 154.2 g/mol
InChI Key: AFNVSCFNCGXMQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trimethyl(trifluorovinyl)silane was prepared without characterization details from bromotrifluoroethylene, which is not commercially available . The product was synthesized using several other reagents: chlorotrifluoroethylene, trifluoroethylene, and various alkyl lithium compounds .

Scientific Research Applications

Synthesis Applications

  • Homoallyl Ether Synthesis : Trifluorovinyltrimethylsilane derivatives are utilized in the chemoselective allylation of acetals, enabling the synthesis of homoallyl ethers. This process is catalyzed by TMS triflate in ionic liquids, offering an environmentally friendly alternative to traditional solvents like dichloromethane (Zerth, Leonard, & Mohan, 2003).

  • Production of Tris(perfluoroalkyl)phosphines : Trifluorovinyltrimethylsilane reacts with triphenylphosphite to synthesize tris(perfluoroalkyl)phosphines. These compounds are of interest as alternatives to the carbon monoxide ligand in various applications (Murphy-Jolly, Lewis, & Caffyn, 2005).

  • Gem-Difluoro Compound Synthesis : Utilized for the production of gem-difluoro functionalized derivatives, including various types of electrophilic substrates. This process involves a one-pot methodology that is significant in the field of fluorine chemistry (Portella, Brigaud, Lefebvre, & Plantier-Royon, 2000).

Environmental and Sustainability Aspects

  • Sustainability in Chemical Production : The compound plays a role in sustainable chemical production, particularly in the conversion of trifluoromethane, a greenhouse gas, into valuable fluorinated compounds. This is achieved using a flow reactor setup, emphasizing the importance of eco-friendly methodologies in modern chemical research (Musio, Gala, & Ley, 2018).

Medicinal Chemistry

  • Drug Discovery : Trifluoromethyl ethers and thioethers, synthesized using trifluorovinyltrimethylsilane, are increasingly important in medicinal chemistry due to their unique properties. These compounds are used in the development of a variety of pharmaceuticals (Landelle, Panossian, & Leroux, 2014).

Organometallic Chemistry

  • Titanium(IV) Trifluoromethyl Complexes : The compound serves as a group-transfer reagent in the synthesis of Titanium(IV) trifluoromethyl complexes. These complexes have been studied for their unique bonding characteristics and robustness, contributing to the understanding of organometallic fluorocarbon chemistry (Taw, Clark, Mueller, Janicke, Cantat, Scott, Hay, Hughes, & Kiplinger, 2012).

Safety And Hazards

Trifluorovinyltrimethylsilane is classified as a highly flammable liquid and vapor . It may cause respiratory irritation, skin irritation, and serious eye irritation . It’s important to handle it with care, keeping it away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

trimethyl(1,2,2-trifluoroethenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3Si/c1-9(2,3)5(8)4(6)7/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNVSCFNCGXMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458636
Record name Silane, trimethyl(trifluoroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, trimethyl(trifluoroethenyl)-

CAS RN

1427-33-4
Record name Silane, trimethyl(trifluoroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chlorotrifluoroethylene of the formula (10) is treated with n-butyl lithium and then reacted with chlorotrimethylsilane of the formula (11) to obtain 1,1,2-trifluoro-2-trimethylsilylethylene of the formula (12). Then, without isolation, this compound (12) is reacted further with a lithium compound of the formula (13) to obtain a difluoroethylene compound of the formula (14).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trifluorovinyltrimethylsilane

Citations

For This Compound
31
Citations
FG Drakesmith, OJ Stewart… - The Journal of Organic …, 1968 - ACS Publications
… On treatment of trifluorovinyllithium, prepared via halogen exchange in trifluorovinylbromide, with trimethylchlorosilane we obtained a better yield of trifluorovinyltrimethylsilane (65%).5 …
Number of citations: 20 pubs.acs.org
BI Martynov, AA Stepanov, DV Griffiths - Tetrahedron, 1998 - Elsevier
The synthesis of the 2-substituted (1,2-difluorovinyl)trimethylsilanes 3 (RF, Cl and CF 3 has been investigated by the electrochemical reduction of an appropriate fluoroalkene in the …
Number of citations: 12 www.sciencedirect.com
RB Larichev, VA Petrov, GJ Grier… - … Process Research & …, 2014 - ACS Publications
… Thus, the transfer of a trifluorovinyl group from trifluorovinyltrimethylsilane to benzaldehyde promoted by fluoride ion was reported by the Yagupolskii group (7) (Scheme 1). Later this …
Number of citations: 8 pubs.acs.org
K Uneyama - Journal of Fluorine Chemistry, 2008 - Elsevier
… Trifluorovinyltrimethylsilane 174a is prepared by the carbon-halogen bond activation of … by treatment with chlorotrimethylsilane affords trifluorovinyltrimethylsilane 174a in 90% or 65% …
Number of citations: 60 www.sciencedirect.com
P Tarrant, WH Oliver - The Journal of Organic Chemistry, 1966 - ACS Publications
… allowed to react with trifluorovinyltrimethylsilane, and the products obtained were further treated with base to produce 1,2difluoro olefins. These results will be published in a …
Number of citations: 34 pubs.acs.org
SD Pedersen - 1996 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UME films the text directly from the original or copy …
Number of citations: 1 search.proquest.com
L Lu, DJ Burton - Journal of Fluorine Chemistry, 2012 - Elsevier
… Subsequently, Normant and co-workers demonstrated that the corresponding trifluorovinyltrimethylsilane could be generated in situ from chlorotrifluoroethene and reacted with an …
Number of citations: 1 www.sciencedirect.com
Q Liu, DJ Burton - Organic Letters, 2002 - ACS Publications
… Chlorotrifluoroethylene 1 was treated with an n-butyllithium/hexanes solution and quenched in situ with chlorotrimethylsilane to give the trifluorovinyltrimethylsilane 4 as a crude product. …
Number of citations: 38 pubs.acs.org
PJ Palmer - 1976 - search.proquest.com
… The reaction with trifluorovinyltrimethylsilane resulted in an insertion reaction, followed by β-elimination of mercury and fluorotrimethylsilane, but no intermediate was isolated. The …
Number of citations: 0 search.proquest.com
HF Herbrandson, FR Neufeld - The Journal of Organic Chemistry, 1966 - ACS Publications
In addition to the dielectric constant, which will influence the rate of a reaction through its effect on the electrostatic energy of the reactants and the tran-sition state, the energy necessary …
Number of citations: 112 pubs.acs.org

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